An In-Depth Technical Guide to 1,1-Diethoxyhex-2-yne
An In-Depth Technical Guide to 1,1-Diethoxyhex-2-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diethoxyhex-2-yne, also known as 2-hexynal diethyl acetal, is an organic compound with the chemical formula C10H18O2.[1] It belongs to the class of acetylenic acetals, characterized by the presence of both an alkyne and an acetal functional group. This unique combination of reactive sites makes it a versatile building block in organic synthesis. The acetal group serves as a protecting group for the aldehyde functionality, which can be deprotected under acidic conditions, while the alkyne moiety allows for a wide range of chemical transformations, including cycloadditions, coupling reactions, and reductions. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of 1,1-Diethoxyhex-2-yne, with a focus on its relevance to researchers in the field of drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1,1-Diethoxyhex-2-yne is presented in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 18229-78-2 | [1] |
| Molecular Formula | C10H18O2 | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| IUPAC Name | 1,1-diethoxyhex-2-yne | |
| Synonyms | 2-Hexynal diethyl acetal | [1] |
| Density | 0.885 g/mL | |
| Refractive Index | 1.431 | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents. Insoluble in water.[] |
Synthesis and Experimental Protocols
The synthesis of 1,1-diethoxyhex-2-yne and related acetals generally involves a two-step process: the formation of the alkyne followed by the protection of the aldehyde as an acetal. A general synthetic approach is outlined below.
General Synthetic Workflow
Caption: General synthetic workflow for 1,1-dialkoxyalkynes.
Experimental Protocol: Acetalization of an Aldehyde
The following is a general procedure for the acid-catalyzed acetalization of an aldehyde, which is a key step in the synthesis of 1,1-diethoxyhex-2-yne.[3]
Materials:
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Aldehyde (e.g., 2-hexynal)
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Ethanol (2 equivalents or as solvent)
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Acid catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)
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Anhydrous solvent (e.g., dichloromethane, toluene)
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Drying agent (e.g., molecular sieves)
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Dean-Stark apparatus (optional, for water removal)
Procedure:
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To a solution of the aldehyde in the anhydrous solvent, add the ethanol.
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Add a catalytic amount of the acid catalyst to the mixture.
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If using a Dean-Stark apparatus, heat the reaction mixture to reflux to azeotropically remove the water formed during the reaction. Alternatively, the reaction can be stirred at room temperature in the presence of a drying agent like molecular sieves.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Once the reaction is complete, quench the reaction by adding a mild base (e.g., sodium bicarbonate solution).
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Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
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Remove the solvent under reduced pressure.
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Purify the crude product by distillation or column chromatography to obtain the pure acetal.
Applications in Research and Drug Development
While specific applications of 1,1-diethoxyhex-2-yne in drug development are not extensively documented in publicly available literature, its structural motifs—the alkyne and the acetal—are of significant interest to medicinal chemists.
The Role of the Acetal Group:
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Prodrugs: The acetal group can be used as a bioreversible protecting group for aldehydes. This strategy can be employed to mask a reactive aldehyde in a drug candidate, improving its stability and pharmacokinetic properties. The acetal can then be hydrolyzed in vivo to release the active aldehyde-containing drug.
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Flavor and Fragrance: Acetals are found in various natural products and are used as flavoring and fragrance agents.[4] For instance, the related compound (E)-2-hexenal diethyl acetal is noted for its overripe fruity and wine-like notes.[][5]
The Utility of the Alkyne Moiety:
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Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the molecule to other molecules, such as biomolecules or fluorescent probes.
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Bioorthogonal Chemistry: The alkyne can be used in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.
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Scaffold for Heterocycle Synthesis: The alkyne is a versatile precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in many pharmaceuticals.
Logical Relationship in Prodrug Design
Caption: Acetal as a prodrug strategy.
Safety and Handling
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Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.
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Stability: Stable under normal conditions. May be sensitive to strong acids, leading to deprotection of the acetal.
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Toxicity: The toxicological properties have not been fully investigated. Avoid inhalation, ingestion, and skin contact.
Always consult the Safety Data Sheet (SDS) from the supplier before handling any chemical.
Conclusion
1,1-Diethoxyhex-2-yne is a valuable synthetic intermediate with potential applications in various fields, including organic synthesis and medicinal chemistry. Its bifunctional nature allows for a range of chemical transformations, making it an attractive building block for the synthesis of more complex molecules. While specific data on its biological activity and applications in drug development are limited, the principles of using acetal and alkyne functionalities are well-established in the design of prodrugs and bioactive compounds. Further research into the reactivity and biological properties of this and related compounds may unveil new opportunities for its application in the development of novel therapeutics.
